1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2,4-dimethoxyphenyl)thiourea
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2,4-dimethoxyphenyl)thiourea is an organic compound known for its unique chemical properties and applications in various fields. This compound features a thiourea group, which is a sulfur-containing functional group, and two aromatic rings substituted with trifluoromethyl and methoxy groups. The presence of these substituents imparts distinct chemical reactivity and stability to the compound.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O2S/c1-26-12-3-4-13(14(8-12)27-2)25-15(28)24-11-6-9(16(18,19)20)5-10(7-11)17(21,22)23/h3-8H,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJYZYWWWRZGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2,4-dimethoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired thiourea compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2,4-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2,4-dimethoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2,4-dimethoxyphenyl)urea: Similar structure but with a urea group instead of thiourea.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains two thiourea groups and is used as a catalyst in organic reactions.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2,4-dimethoxyphenyl)thiourea is unique due to its specific combination of trifluoromethyl and methoxy substituents, which impart distinct chemical reactivity and stability. This makes it a valuable compound in various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
